5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C10H10F3NO. This compound features a pyridine ring substituted with a cyclopropoxy group, a methyl group, and a trifluoromethyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The trifluoromethyl and cyclopropoxy groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in herbicide synthesis.
Trifluoromethylpyridine derivatives: Widely used in agrochemicals and pharmaceuticals.
Uniqueness
5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which imparts additional steric hindrance and electronic effects. This makes it distinct from other trifluoromethylpyridine derivatives and can lead to different reactivity and biological activity profiles.
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methyl-3-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C10H10F3NO/c1-6-9(10(11,12)13)4-8(5-14-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
VSEFIWPFBZGMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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